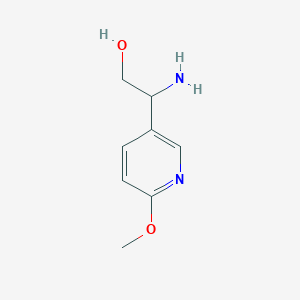

2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol

Description

2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol is a chiral amino alcohol featuring a pyridine ring substituted with a methoxy group at position 6 and an ethanolamine moiety at position 2.

Propriétés

Formule moléculaire |

C8H12N2O2 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

2-amino-2-(6-methoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |

Clé InChI |

SJUXJJWKCNDGED-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC=C(C=C1)C(CO)N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The synthesis of 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol typically involves the introduction of an amino and hydroxyl group on an ethane backbone attached to a 6-methoxypyridin-3-yl moiety. Although direct synthetic routes specific to this compound are limited in public literature, analogous methods and related derivatives provide insight into preparation strategies:

- Starting Materials : 6-Methoxypyridin-3-amine is a common precursor.

- Key Reaction Types : Reductive amination or nucleophilic substitution reactions introducing the amino and hydroxyl functionalities on the ethane chain.

- Catalysts and Conditions : Reactions are often carried out under reflux in ethanol or other suitable solvents with catalytic amounts of acid or base to facilitate condensation or substitution.

Preparation of Related Schiff Base Ligands

A closely related compound, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde, provides a model for preparation involving the 6-methoxypyridin-3-yl amine moiety. The synthesis steps are:

- Dissolve equimolar quantities of 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde in ethanol.

- Reflux the mixture at 65 °C for 6 hours with catalytic glacial acetic acid.

- Monitor the reaction by thin-layer chromatography (TLC).

- Evaporate solvent at room temperature, wash the resulting solid with ethanol, and dry.

This method underscores the utility of ethanol as a solvent and mild acidic conditions to facilitate condensation reactions involving the 6-methoxypyridin-3-yl amine group.

Formulation and Stock Solution Preparation

For experimental and in vivo applications, the hydrochloride salt of (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is prepared as stock solutions with precise molarity calculations and solvent systems to ensure solubility and stability.

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.1473 | 20.7366 | 41.4731 |

| 5 mM Solution Volume (mL) | 0.8295 | 4.1473 | 8.2946 |

| 10 mM Solution Volume (mL) | 0.4147 | 2.0737 | 4.1473 |

Volumes are calculated based on the molecular weight of the dihydrochloride salt to achieve desired molarity in aqueous or mixed solvents.

In Vivo Formulation Preparation

A stepwise solvent addition method is recommended to prepare clear in vivo formulations:

- Dissolve the compound in DMSO to create a master stock solution.

- Sequentially add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil.

- Ensure clarity of solution after each addition before proceeding to the next solvent.

- Use physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.

This method prevents precipitation and ensures homogeneous formulations suitable for biological assays.

Research Outcomes and Analytical Data

While direct synthetic methods for 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol are sparse, related compounds and their metal complexes have been extensively studied, providing valuable insights.

Analytical Characterization

- Spectroscopic Techniques : Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.

- Thermogravimetric Analysis (TGA) : Used to assess thermal stability.

- Yield and Purity : Related Schiff base ligands synthesized under similar conditions have yields ranging from 69% to 78%.

Biological and Computational Studies

- Schiff base derivatives of 6-methoxypyridin-3-amine exhibit significant antimicrobial activity, indicating the biological relevance of the 6-methoxypyridin-3-yl moiety.

- Molecular docking and Conceptual Density Functional Theory (DFT) studies reveal strong binding affinities and favorable electronic properties, supporting the compound's potential as a bioactive ligand.

- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) computational analyses guide the optimization of pharmacokinetic profiles.

Summary Table of Preparation Parameters and Outcomes

| Aspect | Details |

|---|---|

| Starting Material | 6-Methoxypyridin-3-amine |

| Solvent | Ethanol (reflux conditions) |

| Catalyst | Glacial acetic acid (catalytic) |

| Reaction Time | ~6 hours |

| Temperature | 65 °C |

| Purification | Evaporation, washing with ethanol |

| Yield (Related Schiff Base) | 69–78% |

| Stock Solution Solvents | DMSO, PEG300, Tween 80, water, corn oil |

| Analytical Techniques | IR, NMR, MS, TGA |

| Formulation Notes | Sequential solvent addition, clarity checks |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol and its dihydrochloride form, are compounds with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by an amino group and a methoxypyridine moiety. Computer-aided prediction methods have evaluated its biological activity, suggesting potential antidepressant and neuroprotective effects.

Pharmaceutical Development

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol may serve as a lead compound for developing drugs targeting mood disorders and neurodegenerative diseases. Its unique structure can be tailored for specific therapeutic targets.

- Antidepressant Activity The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects Its structural characteristics suggest it could protect neural cells from oxidative stress and apoptosis.

Interaction studies focus on its binding affinity to various biological receptors. These studies utilize techniques that are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Research indicates that (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hydrochloride exhibits various biological activities and has been predicted to possess various effects. The presence of the amino group allows for various interactions with biological systems, while the methoxy-substituted pyridine provides unique electronic properties that can influence its reactivity and biological profile.

Research Tool

Mécanisme D'action

The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Isomers: Positional Effects of Methoxy Substitution

- (R)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol (CAS 1213142-72-3) Molecular Formula: C₈H₁₂N₂O₂ Key Differences: The methoxy group is located at position 4 of the pyridine ring instead of position 6. This positional change may influence solubility and reactivity in downstream synthetic applications, such as coupling reactions or oxazole formation .

Functional Group Variations

- 2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol (CAS 1020962-63-3) Molecular Formula: C₇H₁₀N₂O₂ Key Differences: Features an ether linkage (oxygen bridge) and an amino group at position 6 of the pyridine ring. This compound may exhibit distinct pharmacokinetic properties compared to the target molecule, such as enhanced aqueous solubility but reduced metabolic stability .

- 2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol Molecular Formula: C₈H₁₂N₂O Key Differences: The amino group is part of a methylene bridge (-CH₂-NH-) connecting the pyridine and ethanol moieties. Implications: The altered connectivity may affect conformational flexibility and binding interactions in biological systems. For example, this compound’s reduced rigidity could diminish its efficacy as a ligand in enzyme inhibition compared to the target compound .

Aromatic Ring Substitutions

- (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol Molecular Formula: C₈H₁₀ClNO Key Differences: Substitutes the pyridine ring with a chlorinated phenyl group. However, the absence of a heterocyclic nitrogen may reduce hydrogen-bonding interactions critical for target engagement in drug design .

Physicochemical Data (Table 1)

*Molecular weight inferred from isomer data in .

Activité Biologique

2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol, also known as (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of 2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol includes an amino group and a methoxypyridine moiety. Its chemical formula is with a molecular weight of approximately 166.20 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.

Pharmacological Effects

Research indicates that 2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol exhibits several pharmacological effects:

- Antidepressant Activity : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating mood disorders.

- Neuroprotective Effects : Its structural characteristics indicate that it could protect neural cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have shown antibacterial activity against various pathogens, indicating that derivatives of this compound may also possess such properties.

The mechanism of action for 2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol involves interaction with specific enzymes or receptors in biological systems. It modulates biochemical pathways related to its biological activity, which can include inhibition of certain enzymes or alteration of receptor activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antidepressant | Influences serotonin and norepinephrine pathways | |

| Antimicrobial | Exhibits antibacterial properties against various pathogens | |

| Neuroprotective | Protects neural cells from oxidative stress |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective potential of 2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol in models of oxidative stress. The results indicated a significant reduction in markers of apoptosis and oxidative damage in neuronal cell lines treated with the compound compared to controls.

Case Study: Antidepressant Activity

In animal models, administration of the compound resulted in significant improvements in depressive-like behaviors, as measured by standard behavioral tests such as the forced swim test and tail suspension test. These findings support its potential as an antidepressant agent.

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol in laboratory settings?

The compound is synthesized via reductive amination of 6-methoxypyridine-3-carbaldehyde. A typical protocol involves:

- Reacting the aldehyde with ammonium acetate in methanol.

- Reducing the intermediate imine using sodium borohydride (NaBH₄) at 0°C to room temperature .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Key Considerations : Control pH during imine formation to avoid side reactions.

Q. How is the structure of 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol confirmed?

Structural confirmation involves:

- NMR Spectroscopy : H and C NMR to verify the methoxy, amino, and pyridine protons (e.g., aromatic protons at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 182.1 [M+H]⁺).

- X-ray Crystallography : Single-crystal analysis using SHELXL for absolute configuration determination .

Q. What purification techniques are optimal for this compound?

- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane (30–50% gradient) for non-polar byproducts.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for chiral separation if enantiomers are present .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound?

Enantioselectivity is achieved via:

- Asymmetric Catalysis : Use of (R)- or (S)-BINAP-ligated ruthenium catalysts in transfer hydrogenation of ketone precursors (e.g., 2-(6-methoxypyridin-3-yl)ethanone) .

- Chiral Auxiliaries : Diastereomeric resolution using tartaric acid derivatives, followed by cleavage . Yield Optimization : L-Selectride® in THF at -78°C achieves >90% enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in reported biological activities of analogs?

Contradictions arise from structural variations (e.g., trifluoro vs. amino groups). Strategies include:

- Comparative SAR Studies : Synthesize analogs (e.g., 2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol) and test against biological targets (e.g., antimicrobial assays on S. aureus).

- Lipophilicity Adjustments : Replace methoxy with halogens to study membrane permeability effects .

- Mechanistic Profiling : Use fluorescence polarization assays to measure binding affinity to enzymes like kinases .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina to model interactions with proteins (e.g., docking into the ATP-binding site of tyrosine kinases).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Key Considerations for Experimental Design

- Chiral Purity : Regularly validate ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20).

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and assess cytotoxicity (MTT assay on HEK293 cells) .

- Data Reproducibility : Pre-screen solvents for crystallization (polar aprotic solvents favor monoclinic crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.